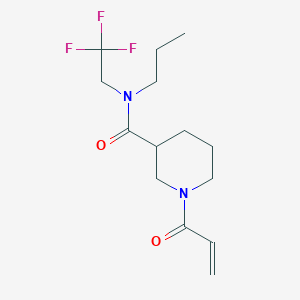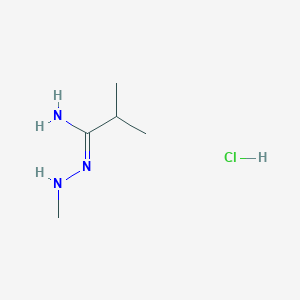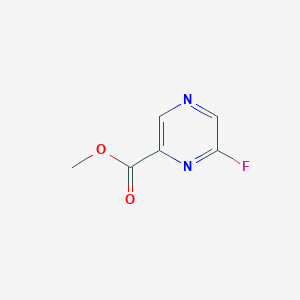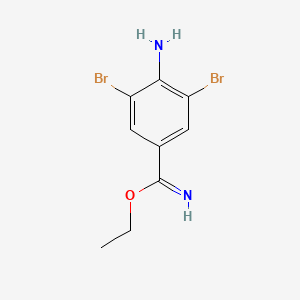![molecular formula C20H27N3O3S B2506880 N-[6-acetamido-3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]cyclohexanecarboxamide CAS No. 865174-09-0](/img/structure/B2506880.png)
N-[6-acetamido-3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]cyclohexanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of N-[6-acetamido-3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]cyclohexanecarboxamide is not directly reported in the provided papers. However, similar compounds have been synthesized which can offer insights into potential synthetic routes. For instance, a series of N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamides were designed and synthesized, with their structures characterized by 1H NMR, 13C NMR, and elemental analysis . This suggests that similar analytical techniques could be employed to confirm the structure of the compound . Additionally, the synthesis of related compounds such as N-(2-phenyl-4-oxo-1,3-thiazolidin-3-yl)-1,2-benzothiazole-3-carboxamides and acetamides indicates that the synthesis of benzothiazole derivatives often involves multi-step reactions, possibly including the formation of an amide bond and the introduction of substituents on the benzothiazole ring.
Molecular Structure Analysis
The molecular structure of the compound of interest is likely to be characterized by the presence of a benzothiazole core, an acetamide group, and a cyclohexanecarboxamide moiety. The benzothiazole ring system is known to adopt an almost planar structure, as seen in the structure of 2-(Adamantan-1-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide . The acetamide linkage typically allows for some degree of rotational freedom, which could affect the overall conformation of the molecule. The cyclohexanecarboxamide group would introduce a cyclic and potentially rigid element to the structure, which could influence the molecule's binding properties and interactions.
Chemical Reactions Analysis
While the specific chemical reactions involving N-[6-acetamido-3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]cyclohexanecarboxamide are not detailed in the provided papers, benzothiazole derivatives are known to participate in various chemical reactions. For example, the antimicrobial activity of benzothiazole carboxamides and acetamides suggests that these compounds could interact with biological targets through mechanisms such as hydrogen bonding or hydrophobic interactions. The presence of an acetamide group could also allow for further functionalization or participation in condensation reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would likely be influenced by its molecular structure. The planarity of the benzothiazole ring and the presence of acetamide groups suggest potential for intermolecular hydrogen bonding, as observed in the crystal structure of related compounds . This could affect the compound's solubility, melting point, and crystalline properties. The presence of an ethoxyethyl group could impart some lipophilicity to the molecule, potentially affecting its solubility in organic solvents. The cyclohexanecarboxamide moiety could contribute to the rigidity and three-dimensional shape of the molecule, which might influence its biological activity and interaction with other molecules.
Wissenschaftliche Forschungsanwendungen
Synthesis of Benzothiazole Derivatives
N-(benzo[d]thiazol-2-yl)cyclohexanecarboxamides, including the specific compound , have been synthesized and evaluated for their biological activities. For instance, certain derivatives demonstrated significant cytotoxicity against cancer cell lines, such as A549, MCF7-MDR, and HT1080, indicating potential anticancer properties. Additionally, these compounds exhibited moderate inhibitory effects on bacterial growth like Staphylococcus aureus and certain fungi, suggesting antimicrobial potential (Nam et al., 2010).
Antimicrobial Activity
Another study synthesized N-(2-phenyl-4-oxo-1,3-thiazolidin-3-yl)-1,2-benzothiazole-3-carboxamides/acetamides and evaluated them against various bacterial and fungal species. Some of these compounds showed potent antimicrobial activity, with specific compounds demonstrating exceptional potency, indicating the therapeutic potential of benzothiazole derivatives in combating infectious diseases (Incerti et al., 2017).
Synthesis of Novel Triazole Derivatives
A study focused on synthesizing new triazole derivatives with a benzothiazole moiety and investigating their antimicrobial activities. The synthesized compounds were screened against various Candida species and pathogenic bacteria, with some derivatives showing strong antimicrobial effects, indicating their potential application in developing new antimicrobial agents (Altıntop et al., 2011).
Catalyst and Solvent-Free Synthesis
A study emphasized an eco-friendly approach for synthesizing acetamides, including N-benzothiazole-2-yl-acetamides, without using catalysts or solvents. This green chemistry approach highlights the potential for sustainable and environmentally friendly synthesis methods in pharmaceutical production (Cunha & Santana, 2016).
Ultrasound Synthesis and Antibacterial Evaluation
The use of ultrasound irradiation was explored to synthesize N-(benzo[d]thiazol-2-yl)-2-(4-substituted-1H-1,2,3-triazol-1-yl)acetamides. This method showed significant reductions in reaction times and higher yields. The synthesized compounds were tested for their antimicrobial activity against various bacterial and fungal strains, displaying promising results (Rezki, 2016).
Anticancer Activity
The synthesis of substituted N-(1,3-benzothiazol-2-yl)-2-[4-(5-cyano-6-imino-2-oxo1,2,3,4-tetrahydropyrimidin-4-yl)piperazin-1-yl]acetamide derivatives was carried out to evaluate their anticancer and anti-inflammatory activities. Some of the synthesized compounds showed selective influence on cancer cell lines, indicating the potential of benzothiazole derivatives in cancer therapy (Ghule et al., 2013).
Eigenschaften
IUPAC Name |
N-[6-acetamido-3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O3S/c1-3-26-12-11-23-17-10-9-16(21-14(2)24)13-18(17)27-20(23)22-19(25)15-7-5-4-6-8-15/h9-10,13,15H,3-8,11-12H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKYIWFOBOSQSBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=C(C=C(C=C2)NC(=O)C)SC1=NC(=O)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[6-acetamido-3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]cyclohexanecarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(2E,NZ)-N-(6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)-3-(3-nitrophenyl)acrylamide](/img/structure/B2506805.png)




![N-(2-(N-(sec-butyl)sulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2506815.png)


![N-(2-(3-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3-(trifluoromethyl)benzamide](/img/structure/B2506819.png)
